(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate
Description
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Properties
IUPAC Name |
methyl (2Z)-2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O6/c1-33-28(32)18-8-9-22-21(13-18)27(31)25(36-22)15-19-16-30(20-5-3-2-4-6-20)29-26(19)17-7-10-23-24(14-17)35-12-11-34-23/h2-10,13-16H,11-12H2,1H3/b25-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKGNFXPJPNAO-MYYYXRDXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC5=C(C=C4)OCCO5)C6=CC=CC=C6)/C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme urease . Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia. It plays a crucial role in the nitrogen metabolism of various organisms.
Mode of Action
The compound interacts with urease through a mechanism known as static quenching . This interaction results in the inhibition of the enzyme’s activity. The quenching rate constant (Kq) is 1.6·10 12 l/mol·s –1, the quenching constant (Ksv) is 1.6×10 4 l/mol, the association binding constant (K) is 3.55·10 4 l/mol, and the binding site number (n) is 1.22.
Result of Action
The primary result of the compound’s action is the inhibition of urease activity . This can lead to a disruption of the urea cycle and potentially result in an accumulation of ammonia. Depending on the context, this could have therapeutic implications, such as in the treatment of diseases where urease activity is detrimental.
Biological Activity
(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure combining benzofuran and pyrazole moieties, which are known for their diverse pharmacological profiles. This article reviews the biological activity of this compound based on available literature, including data tables and case studies.
Structural Features
The compound's structure can be broken down into several key components:
- Dihydrobenzo[b][1,4]dioxin : A moiety associated with various biological activities.
- Pyrazole : Known for its role in medicinal chemistry, particularly in anti-inflammatory and anticancer agents.
- Benzofuran : Often linked to neuroprotective and anticancer properties.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : A study on pyrazole derivatives showed that certain compounds could inhibit cancer cell proliferation with low micromolar potencies against various cancer cell lines .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF7 (Breast) | 5.0 | |
| Compound B | HeLa (Cervical) | 4.5 | |
| (Z)-methyl 2... | A549 (Lung) | TBD | Current Study |
Anti-inflammatory Activity
Compounds containing the pyrazole scaffold have been reported to exhibit anti-inflammatory effects. Specific mechanisms include inhibition of cyclooxygenase enzymes and modulation of inflammatory cytokines:
- In vivo Studies : Compounds were tested in animal models for their ability to reduce inflammation markers, demonstrating efficacy comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
The structural features of (Z)-methyl 2... suggest potential antimicrobial properties:
- Testing Against Bacteria and Fungi : Similar compounds have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi .
| Pathogen Tested | Minimum Inhibitory Concentration (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 15 | |
| Candida albicans | 20 |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines. Results indicated that specific substitutions on the pyrazole ring enhance activity against cancer cells while maintaining low toxicity to normal cells .
- Antiparasitic Properties : Research has indicated that some derivatives of the pyrazole scaffold possess antiparasitic activity against protozoa such as Trypanosoma cruzi and Leishmania spp., showing potential for treating diseases like Chagas disease and leishmaniasis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate, and how can intermediates be characterized?
- Methodology : Utilize multi-step condensation reactions, such as Knoevenagel or Wittig reactions, to form the exocyclic methylene group. For pyrazole-dihydrobenzofuran hybrids, triazenylpyrazole precursors can be employed for regioselective coupling . Intermediate characterization requires NMR (¹H/¹³C) to confirm regiochemistry and LC-MS to monitor reaction progress. X-ray crystallography (as in and ) is critical for resolving stereochemical ambiguities .
Q. How can the Z-configuration of the methylene group be experimentally confirmed?
- Methodology : Combine NOESY NMR to detect spatial proximity between the methylene proton and adjacent aromatic protons. Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) . Single-crystal X-ray diffraction provides definitive confirmation, as demonstrated for analogous Z-configured thiazolo-pyrimidine derivatives .
Q. What analytical techniques are essential for purity assessment and structural validation?
- Methodology : Employ HPLC with UV/Vis detection (λ = 254–280 nm) to assess purity. High-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). For crystalline derivatives, X-ray crystallography resolves bond lengths and angles .
Advanced Research Questions
Q. How can computational modeling predict the compound’s pharmacokinetic properties and drug-likeness?
- Methodology : Use SwissADME or ADMETLab to calculate logP, topological polar surface area (TPSA), and bioavailability scores. Molecular docking (AutoDock Vina) evaluates interactions with target proteins. For example, applied SwissADME to compare lipophilicity and solubility of pyrazole-triazolo-thiadiazine derivatives against celecoxib .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
- Methodology : Re-examine reaction conditions for potential byproducts (e.g., E/Z isomerization under heat/light). Use 2D NMR (COSY, HSQC) to assign overlapping signals. For ambiguous MS fragments, perform tandem MS/MS or compare with fragmentation libraries (e.g., NIST) .
Q. How can the electronic effects of the 2,3-dihydrobenzodioxin moiety influence the compound’s reactivity or photostability?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. Experimentally, UV-Vis spectroscopy under controlled light exposure assesses photodegradation rates. Compare with analogs lacking the dihydrobenzodioxin group to isolate its electronic contribution .
Q. What catalytic systems enhance yield in large-scale synthesis while minimizing racemization?
- Methodology : Screen Lewis acid catalysts (e.g., ZnCl₂ or Bi(OTf)₃) for regioselective cyclization. Use flow chemistry to control reaction kinetics and reduce side products. Monitor enantiomeric excess via chiral HPLC or polarimetry, as in ’s benzoylation protocol .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Methodology : Modify the carboxylate ester group to improve hydrophilicity (e.g., replace methyl with PEGylated esters). Use co-solvents (DMSO/water mixtures ≤1% v/v) or formulate as nanoparticles. ’s benzoxazole carboxylate derivatives employed similar strategies .
Q. What experimental designs validate the compound’s proposed mechanism of action in enzyme inhibition studies?
- Methodology : Conduct kinetic assays (e.g., Michaelis-Menten plots) with varying substrate concentrations. Use fluorescence quenching or SPR to measure binding affinity. For pyrazole-containing analogs, highlights correlation between structural motifs (e.g., dihydrobenzofuran) and activity enhancement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
